N,3-diphenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N,3-Diphenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by:
- 3-Phenyl substituent: Provides a rigid aromatic moiety influencing molecular stacking and target binding.
- N-Phenylamine at position 7: Modulates electronic properties and hydrogen-bonding capacity.
This compound belongs to a broader class of pyrazolopyrimidines investigated for antimicrobial and antitumor activities. Its structural features are critical for interactions with biological targets like mycobacterial ATP synthase .
Properties
IUPAC Name |
N,3-diphenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4/c1-2-9-18-14-20(23-17-12-7-4-8-13-17)25-21(24-18)19(15-22-25)16-10-5-3-6-11-16/h3-8,10-15,23H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSORAKQGSZUHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)NC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-diphenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of microwave-assisted protocols, where suitable electrophiles are used to functionalize the pyrazolo[1,5-a]pyrimidine core . For instance, N-halosuccinimides can be employed as halogen sources at room temperature to achieve high yields of halide derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for cost, yield, and environmental impact, potentially involving continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N,3-diphenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various types of chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include N-halosuccinimides for halogenation, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Reaction conditions vary but often involve room temperature or slightly elevated temperatures and may require specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can produce halide derivatives, while oxidation can yield oxygenated compounds .
Scientific Research Applications
N,3-diphenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N,3-diphenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt critical cellular pathways, leading to effects such as reduced cell proliferation in cancer cells .
Comparison with Similar Compounds
Substituent Variations at Position 3
- 3-(4-Fluorophenyl) analogs (e.g., compound 32 in ): Fluorination at the para position increases electron-withdrawing effects, enhancing binding to hydrophobic pockets in mycobacterial targets. Demonstrated superior in vitro M. tuberculosis (M. tb) growth inhibition (MIC < 0.1 µM) compared to non-fluorinated analogs .
Key Insight : Fluorinated 3-aryl groups optimize potency, while bulkier substituents may compromise pharmacokinetics.
Substituent Variations at Position 5
- 5-Propyl vs. 5-Methyl/5-Ethyl :
- Aromatic substituents improve target affinity but reduce solubility, complicating formulation .
Key Insight : Alkyl chains at position 5 balance lipophilicity and synthetic feasibility, though aryl groups may offer target-specific advantages.
Variations at the N-7 Amine
- N-Phenyl vs. N-(Pyridin-2-ylmethyl) ():
- N-Cyclopropylamino analogs (): Smaller, non-aromatic substituents reduce molecular weight and improve metabolic stability but may weaken binding .
Key Insight : N-Aryl groups optimize binding affinity, while heteroaromatic or alkylamines improve solubility and safety profiles.
Biological Activity
N,3-Diphenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This compound exhibits potential in medicinal chemistry due to its ability to interact with various biological targets, leading to significant therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 343.42 g/mol. The structure consists of a fused pyrazole and pyrimidine ring system, which contributes to its stability and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 343.42 g/mol |
| CAS Number | 903206-94-0 |
| Purity | ≥98% |
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines possess significant anticancer properties. For example, derivatives of this compound have been shown to inhibit various cancer cell lines through multiple mechanisms, including the inhibition of specific kinases involved in tumor growth and survival pathways.
A study highlighted that compounds within this class exhibited selective cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Enzymatic Inhibition
This compound has also been studied for its role as an enzyme inhibitor. It has demonstrated inhibitory effects on several key enzymes involved in metabolic pathways and disease processes:
- Mycobacterium tuberculosis : Some derivatives have shown promise as inhibitors against this pathogen, potentially aiding in tuberculosis treatment.
- IRAK4 Modulation : The compound has been explored as a modulator of IRAK4 (Interleukin-1 Receptor Associated Kinase), which plays a significant role in inflammatory responses and autoimmune diseases.
Table 2: Biological Activities and Targets
| Biological Activity | Target/Pathway | Reference |
|---|---|---|
| Anticancer | Various cancer cell lines | |
| Enzymatic inhibition | Mycobacterium tuberculosis | |
| IRAK4 modulation | Inflammatory pathways |
Study on Anticancer Properties
A notable study conducted by researchers focused on the anticancer potential of this compound derivatives against breast cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through the activation of caspase pathways.
Study on Enzymatic Inhibition
Another research effort investigated the inhibitory effects of this compound on Mycobacterium tuberculosis. The findings suggested that certain derivatives could enhance the efficacy of existing antitubercular drugs, offering a synergistic effect.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
